(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Description
(2Z)-2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at the 4-position and a (5-methylfuran-2-yl) moiety conjugated via a Z-configured double bond. Its structural rigidity and planar geometry facilitate π-π interactions, which influence molecular packing and optoelectronic behavior .
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-12-6-7-16(22-12)9-14(10-19)18-20-17(11-23-18)13-4-3-5-15(8-13)21-2/h3-9,11H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPYCUYWYQJKQJ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison
(2Z)-3-(Furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (BB63300) Structure: Differs by lacking the 5-methyl group on the furan ring. Reported molecular weight: 308.35 g/mol .
(2Z)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
- Structure : Substitutes 3-methoxyphenyl with 4-chlorophenyl and replaces 5-methylfuran with a nitrobenzene group.
- Impact : The electron-withdrawing nitro and chloro groups enhance electrophilicity, reflected in a predicted pKa of -0.72, significantly more acidic than methoxy-substituted analogs. Density: 1.427 g/cm³; boiling point: 581.5°C .
(2Z)-3-(5-Bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (BA77901)
Table 1: Comparative Data of Selected Compounds
- Synthetic Insights: The target compound’s synthesis likely parallels methods used for BB63300 (e.g., Knoevenagel condensation or cyclization reactions). High-yield analogs, such as compound 7 (91% yield), suggest that electron-donating groups (e.g., methylfuran) improve reaction efficiency .
Structural and Crystallographic Analysis
- Conformational Stability: The Z-configuration of the acrylonitrile group is critical for planarity, as seen in related compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile, where planarity enhances π-π interactions .
- Packing Behavior : Derivatives with methyl or methoxy substituents (e.g., 5-methylfuran) exhibit tighter molecular packing due to reduced steric bulk compared to halogenated analogs .
- Software Tools : Structural validation often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of Z/E configurations and hydrogen-bonding patterns .
Electronic and Photophysical Properties
- Frontier Molecular Orbitals : The nitrile and thiazole groups lower LUMO energy, enhancing electron affinity. Methoxy and methylfuran substituents raise HOMO energy, reducing bandgap (cf. 2.8–3.2 eV in similar triazolo-pyridines) .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states in analogs like (2Z)-3-(9-ethylcarbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile, suggesting tunable optoelectronic properties for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
